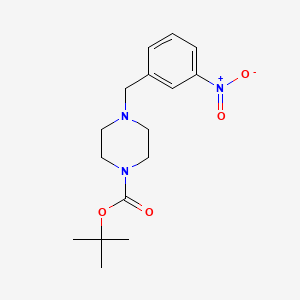

1-Boc-4-(3-Nitrobenzyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-4-(3-Nitrobenzyl)piperazine, also known as tert-butyl 4-(3-nitrobenzyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C16H23N3O4 and a molecular weight of 321.37 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound, and is commonly used as a building block in organic synthesis and pharmaceutical research.

Méthodes De Préparation

The synthesis of 1-Boc-4-(3-Nitrobenzyl)piperazine typically involves the reaction of piperazine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-nitrobenzyl chloride to yield the final product. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. Recent advancements have focused on using diethylamine as a starting material, which provides a more efficient synthetic route with higher yields and reduced environmental impact .

Analyse Des Réactions Chimiques

1-Boc-4-(3-Nitrobenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form new derivatives.

Common reagents and conditions used in these reactions include:

Reducing Agents: Hydrogen gas, palladium on carbon

Electrophiles: Alkyl halides, acyl chlorides

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid

Applications De Recherche Scientifique

1-Boc-4-(3-Nitrobenzyl)piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system and psychiatric disorders.

Biological Studies: It is used in the study of enzyme inhibitors and receptor binding studies, providing insights into the molecular mechanisms of various biological processes.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-Boc-4-(3-Nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. In pharmaceutical research, it acts as a precursor to active compounds that bind to receptors such as D2 and 5-HT1A. These receptors are involved in neurotransmission and play a crucial role in regulating mood, cognition, and behavior . The compound’s derivatives may exhibit agonistic or antagonistic effects on these receptors, influencing their activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

1-Boc-4-(3-Nitrobenzyl)piperazine can be compared with other similar compounds, such as:

1-Boc-4-(4-Nitrobenzyl)piperazine: This compound has a similar structure but with the nitro group positioned at the 4-position of the benzyl ring.

1-Boc-4-(2-Nitrobenzyl)piperazine: This compound has the nitro group at the 2-position of the benzyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized derivatives with potential therapeutic applications.

Activité Biologique

1-Boc-4-(3-Nitrobenzyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group and a nitrobenzyl moiety, which contribute to its pharmacological properties. The following sections detail the biological activity, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The chemical formula of this compound is C16H23N3O4 with a molecular weight of 319.38 g/mol. The structure features a piperazine ring, which is known for its ability to interact with various biological targets due to its conformational flexibility.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, thereby affecting metabolic pathways critical for cellular function. This inhibition can lead to alterations in cell signaling and proliferation.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological processes.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.

Biological Activities

This compound has been studied for several biological activities:

- Anticonvulsant Effects : In animal models, the compound demonstrated significant anticonvulsant properties, increasing the latency of seizure onset and prolonging the duration of electroshock seizures .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

- Antimicrobial Properties : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic .

Case Studies

-

Anticonvulsant Study :

- In a study involving mice, this compound was administered at varying doses to assess its anticonvulsant activity. Results indicated that lower doses effectively increased seizure latency without significant toxicity, while higher doses resulted in adverse effects.

- Antitumor Activity Assessment :

- Antimicrobial Efficacy :

Data Tables

Propriétés

IUPAC Name |

tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWAJBOXCYPAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383744 |

Source

|

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203047-33-0 |

Source

|

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.